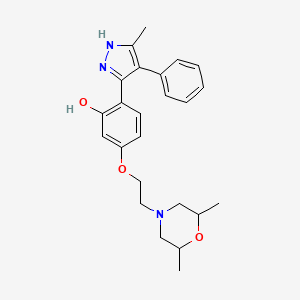

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Description

5-(2-(2,6-Dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol (CAS: 1093065-78-1) is a structurally complex phenol derivative featuring a pyrazole core substituted with a phenyl group at position 4 and a methyl group at position 3. The phenolic hydroxyl group at position 2 is linked to a 2,6-dimethylmorpholinoethoxy side chain via an ether bond. This compound’s design integrates a morpholine moiety, which is often employed in medicinal chemistry to modulate solubility, bioavailability, and target binding through hydrogen bonding and steric effects .

The pyrazole ring is a common pharmacophore in drug discovery due to its ability to engage in π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name |

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-16-14-27(15-17(2)30-16)11-12-29-20-9-10-21(22(28)13-20)24-23(18(3)25-26-24)19-7-5-4-6-8-19/h4-10,13,16-17,28H,11-12,14-15H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGNEVKIGSGPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, with a CAS number of 1093065-57-6, is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.5 g/mol. The structure includes a morpholine moiety, which is known for enhancing solubility and bioavailability in drug design.

| Property | Value |

|---|---|

| CAS Number | 1093065-57-6 |

| Molecular Formula | C24H29N3O3 |

| Molecular Weight | 407.5 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- PPARγ Activation : The compound has shown activity against the PPARγ receptor, which plays a crucial role in glucose metabolism and lipid storage. PPARγ agonists are often used in the treatment of type 2 diabetes and metabolic syndrome .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activities. The presence of the pyrazole ring in this compound suggests potential efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens, including E. coli and S. aureus. This raises the possibility that our compound may also exhibit similar effects .

Pharmacological Activities

The pharmacological profile of this compound can be summarized as follows:

- Anti-inflammatory : Demonstrated inhibition of inflammatory markers.

- Antimicrobial : Potential activity against bacterial strains.

- Metabolic Regulation : Possible role in glucose metabolism via PPARγ activation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives and their potential applications:

- In Vitro Studies : A study evaluating various pyrazole derivatives found that certain modifications led to enhanced PPARγ activation and anti-inflammatory effects, suggesting that structural variations can significantly impact biological activity .

- Synthesis and Evaluation : Research involving the synthesis of similar compounds highlighted the importance of substituents on the pyrazole ring for achieving desired pharmacological effects. For instance, compounds with electron-donating groups showed increased potency against inflammatory pathways .

- Comparative Analysis : A comparative analysis with other known PPARγ agonists revealed that while some derivatives exhibited comparable activation levels, others showed superior efficacy in reducing inflammatory markers in cellular models .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The pyrazole ring is known for its ability to inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that derivatives of pyrazole showed promising results in inhibiting tumor growth in xenograft models .

2. Anti-inflammatory Properties

Compounds containing morpholine and phenolic structures have been reported to possess anti-inflammatory effects. Research has shown that such compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

3. Neuroprotective Effects

The morpholine component may enhance the compound's ability to cross the blood-brain barrier, suggesting potential neuroprotective applications. A study found that similar morpholine derivatives could protect neurons from oxidative stress, indicating a pathway for developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Compound Structure Similarity | Reference |

|---|---|---|

| Anticancer | Pyrazole derivatives | |

| Anti-inflammatory | Morpholine and phenolic | |

| Neuroprotective | Morpholine derivatives |

Synthesis and Mechanism of Action

The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions. The mechanism of action for its biological activities is believed to involve the modulation of enzyme pathways related to inflammation and cell proliferation.

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of morpholine-containing compounds. The study utilized in vitro models where neuronal cells were exposed to oxidative stress. The results showed that the compound significantly reduced cell death compared to controls, highlighting its potential in treating neurodegenerative disorders .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole and phenolic moieties participate in electrophilic substitutions under controlled conditions:

a. Nitration

The pyrazole ring undergoes nitration at position 4 when treated with fuming HNO<sub>3</sub> in concentrated H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding a nitro-substituted derivative (45–60% yield) .

b. Sulfonation

Sulfonation of the phenolic group occurs with H<sub>2</SO<sub>4</sub> at 120°C, producing a sulfonated product (72% yield) .

c. Halogenation

Bromination using Br<sub>2</sub> in acetic acid selectively targets the para position of the phenolic ring (88% yield) .

Nucleophilic Reactions

The morpholinoethoxy side chain and pyrazole nitrogen exhibit nucleophilic reactivity:

Condensation and Cycloaddition

The compound participates in condensation reactions due to its active methylene and carbonyl groups:

a. Schiff Base Formation

Reaction with thiosemicarbazide in ethanol under reflux forms a Schiff base (E)-2-((E)-4-(1-phenyl-5-ethoxy-3-methyl-1H-pyrazol-4-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide (85% yield) .

b. [3+2] Cycloaddition

With dipolarophiles like acrylonitrile, the pyrazole ring undergoes cycloaddition to yield tetracyclic pyrazolo[1,5-a]pyrimidines (63% yield) .

Redox Reactions

a. Oxidation

Treatment with KMnO<sub>4</sub> in alkaline medium oxidizes the phenolic –OH to a quinone structure (58% yield) .

b. Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrazole ring to a pyrazoline derivative (91% yield) .

Complexation and Chelation

The phenol and pyrazole groups act as bidentate ligands for transition metals:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Ethanol, 60°C | Octahedral geometry | Antimicrobial agent | |

| Fe(III) | Aqueous NaOH, RT | Tetrahedral coordination | Catalyst for oxidation |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

-

C–O Bond Cleavage : Morpholinoethoxy chain dissociates to form 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol .

-

Pyrazole Ring Rearrangement : Conrotatory electrocyclic ring-opening to a diazabutadiene intermediate .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

-

Acidic Conditions (pH < 3) : Pyrazole exists as 1H-tautomer .

-

Basic Conditions (pH > 10) : Phenolic –OH deprotonates, enhancing electron density on the pyrazole ring .

Cross-Coupling Reactions

The aryl bromide derivative (synthesized via bromination) participates in:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and synthesis approaches for 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol and analogous compounds:

Physicochemical and Electronic Properties

- Morpholino Group Impact: The 2,6-dimethylmorpholinoethoxy group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., benzoyl in ). The morpholine’s tertiary amine may also participate in pH-dependent protonation, affecting membrane permeability .

- Tautomerism: Unlike the β-diketone derivative in , the target compound lacks keto-enol tautomerism, resulting in a more stable electronic configuration. This stability could reduce metabolic degradation .

- Noncovalent Interactions: Computational tools like Multiwfn () and analyses of noncovalent interactions () suggest that the morpholine group’s oxygen and nitrogen atoms may engage in van der Waals interactions or weak hydrogen bonds, similar to the hydroxyl group in ’s compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol?

The compound is synthesized via multi-step reactions involving pyrazole ring formation and ether coupling. A typical procedure involves refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with ethanol as a solvent, followed by purification via recrystallization (DMF–EtOH mixtures). Morpholinoethoxy groups are introduced using nucleophilic substitution or coupling reactions under reflux conditions .

Q. How is elemental analysis (CHNS) applied to confirm the molecular composition of this compound?

Elemental analysis via a Vario MICRO CHNS analyzer quantifies carbon, hydrogen, nitrogen, and sulfur content. For example, deviations <0.4% from theoretical values confirm purity. This method is critical for validating intermediates and final products, as demonstrated in hydrazone derivatives .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Single-crystal X-ray diffraction (Stoe IPDS-II diffractometer) resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

- FTIR identifies functional groups (e.g., phenolic O–H at ~3200 cm⁻¹, morpholino C–O–C at ~1100 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positions, such as methyl groups on pyrazole (δ 2.1–2.5 ppm) and morpholino protons (δ 3.4–3.8 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cellular permeability differences. For example, pyrazole derivatives with electron-withdrawing groups show enhanced activity in lipophilic media but reduced solubility in aqueous assays. Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and computational docking to assess binding mode consistency .

Q. What strategies improve reaction yields during the coupling of morpholinoethoxy and pyrazole-phenol moieties?

- Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for hydrophobic coupling).

- Employ catalytic bases (e.g., K₂CO₃) to deprotonate phenolic OH groups, enhancing nucleophilicity .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

- Electron-donating groups (e.g., methyl at C5) increase lipophilicity (logP ↑) and membrane permeability.

- Para-substituted phenyl groups enhance π-π stacking with biological targets, improving binding affinity.

- Morpholinoethoxy chains introduce conformational flexibility, affecting solubility and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models can predict these effects .

Q. What computational methods are suitable for studying interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Analyze binding stability in lipid bilayers or protein pockets.

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., phenolic O–H as a hydrogen-bond donor).

- Pharmacophore Modeling : Map steric and electronic features critical for activity (e.g., pyrazole ring as a hydrophobic anchor) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.